molecular formula C16H26N2 B14346889 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline CAS No. 90680-36-7

4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline

Katalognummer: B14346889
CAS-Nummer: 90680-36-7
Molekulargewicht: 246.39 g/mol
InChI-Schlüssel: NBKOZZOJKJGXKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline is an organic compound with the molecular formula C13H26N2. This compound is known for its unique structure, which includes an aminocyclohexyl group attached to a methyl group, along with ethyl and methyl substituents on an aniline ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline typically involves multiple steps, including methylation, reduction, condensation, deprotection, and acylation . The starting material is often trans-2-(4-aminocyclohexyl)-ethyl acetate, which undergoes a series of chemical reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of methylenedianiline, resulting in a mixture of isomers . The process is optimized to maximize the yield of the desired isomer, ensuring the compound’s purity and effectiveness for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of polymers and other industrial materials

Wirkmechanismus

The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s aminocyclohexyl group allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

90680-36-7

Molekularformel

C16H26N2

Molekulargewicht

246.39 g/mol

IUPAC-Name

4-[(4-aminocyclohexyl)methyl]-2-ethyl-6-methylaniline

InChI

InChI=1S/C16H26N2/c1-3-14-10-13(8-11(2)16(14)18)9-12-4-6-15(17)7-5-12/h8,10,12,15H,3-7,9,17-18H2,1-2H3

InChI-Schlüssel

NBKOZZOJKJGXKL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC(=C1)CC2CCC(CC2)N)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.